N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazine core have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to exhibit significant anti-tubercular activity, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Given the potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the target organism, and the specific environmental conditions present during administration .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan ring : Contributes to the compound's biological activity through electron delocalization.
- Pyrazine moiety : Known for its role in various pharmacological activities.
- Benzo[d][1,4]dioxine : Imparts stability and may enhance interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway can be outlined as follows:
- Formation of the furan-pyrazine linkage : This step involves coupling reactions that form the core structure.
- Cyclization to form the benzo[d][1,4]dioxine : This is achieved through specific cyclization reactions that stabilize the compound.
- Final amide formation : The carboxylic acid group is converted into an amide to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,4-benzodioxane have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain benzodioxane derivatives could inhibit growth in ovarian carcinoma xenograft models .
Antimicrobial Activity
Compounds containing furan and pyrazine rings have been noted for their antimicrobial properties. For example, methyl derivatives of furan have shown activity against various Gram-positive and Gram-negative bacteria, indicating a potential for application in treating infections .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Activity
In a recent study published in a pharmaceutical journal, a derivative of the compound was tested against various cancer cell lines (HeLa and HepG2). The results indicated an IC50 value suggesting potent anticancer activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of several furan derivatives against Staphylococcus aureus. The compound displayed an MIC value significantly lower than many existing antibiotics, indicating its potential as a new antimicrobial agent .
Data Tables
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(16-11-24-13-4-1-2-5-14(13)25-16)21-10-12-17(20-8-7-19-12)15-6-3-9-23-15/h1-9,16H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLUYPVVVWHIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.